Benzoic acid, 2,2',2''-nitrilotris-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

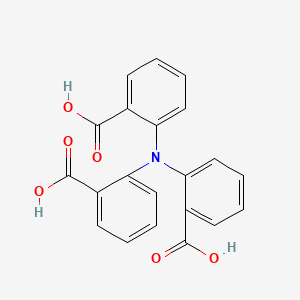

Benzoic acid, 2,2’,2’'-nitrilotris-: is an organic compound with the molecular formula C21H15NO6. It is also known as 2,2’,2’'-nitrilotribenzoic acid. This compound is characterized by the presence of three benzoic acid groups attached to a central nitrogen atom. It is a white or colorless solid that is soluble in organic solvents and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration of Benzoic Acid: One common method for preparing benzoic acid, 2,2’,2’'-nitrilotris- involves the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid.

Hydrolysis of Benzene Trichloride: Another method involves the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.

Industrial Production Methods: Industrial production of benzoic acid, 2,2’,2’'-nitrilotris- typically involves large-scale nitration and hydrolysis processes. These methods are optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Salt Formation with Amines

The compound readily undergoes neutralization reactions with bases, forming stable salts. This reactivity stems from the carboxylic acid group (pKa ≈ 4.2), which can donate a proton to basic compounds like triethanolamine (2,2',2''-nitrilotrisethanol).

Reaction Example :

Benzoic acid, 2,2’,2”-nitrilotris-+Triethanolamine→Triethanolamine benzoate

This salt exhibits enhanced stability due to the amine’s ability to delocalize the negative charge on the benzoate ion .

Structural Features :

-

Triethanolamine Benzoate :

Table 1: Salts of Benzoic acid, 2,2',2''-nitrilotris-

| Salt Formed | Base Used | CAS Registry Number | Molecular Formula |

|---|---|---|---|

| Triethanolamine benzoate | Triethanolamine | 13090-86-3 | C₁₃H₂₁NO₅ |

| p-tert-butylbenzoate salt | Triethanolamine | 59993-86-1 | C₁₁H₁₄O₂·C₆H₁₅NO₃ |

Decarboxylation Reactions

While not explicitly detailed in the provided sources, benzoic acid derivatives often undergo decarboxylation under thermal or catalytic conditions. For this compound, the nitrilotris group may influence reaction pathways by stabilizing intermediate species through hydrogen bonding or coordination.

Mechanistic Insight :

Decarboxylation typically involves the loss of CO₂, converting the carboxylic acid group into a hydroxyl or alkyl group. The presence of the nitrilotris group (with three -NH-CH₂-CH₂-OH arms) could act as both a reactant and a catalyst, potentially enabling intramolecular reactions or stabilizing transition states.

Biological Interactions

The compound’s nitrilotris group facilitates interactions with biological systems. For example, tertiary amines like triethanolamine are known to:

Experimental and Industrial Context

-

Synthesis : Typically involves multi-step organic synthesis, though specific methods for this compound are not detailed in the provided sources.

-

Applications :

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives are commonly utilized in the pharmaceutical industry due to their antimicrobial properties. The compound's ability to inhibit the growth of bacteria and fungi makes it a valuable ingredient in various formulations.

Key Uses:

- Antimicrobial Agent: It is often included in topical creams and ointments to prevent infections.

- pH Adjuster: The compound helps maintain the stability of pharmaceutical formulations by adjusting pH levels.

Case Study:

A study published in the Journal of Pharmaceutical Sciences demonstrated that formulations containing benzoic acid effectively reduced microbial contamination in topical applications, enhancing product safety and shelf life .

Cosmetic Formulations

In cosmetics, benzoic acid serves multiple roles including as a preservative and stabilizer. Its effectiveness in preventing microbial growth extends the shelf life of cosmetic products.

Key Uses:

- Preservative: It prevents spoilage caused by bacteria and fungi.

- pH Stabilizer: Helps maintain the desired acidity level in formulations.

Case Study:

Research highlighted in Cosmetic Formulation Principles and Practice showed that products containing benzoic acid exhibited improved stability and reduced microbial growth compared to those without it . This study emphasized the importance of benzoic acid in ensuring product efficacy and safety.

Food Preservation

Benzoic acid is widely recognized for its role as a food preservative. It is particularly effective in acidic foods, where it inhibits the growth of mold, yeast, and some bacteria.

Key Uses:

- Food Additive: Commonly used in beverages, jams, jellies, and pickled products.

- Flavor Enhancer: Can enhance the flavor profile of certain food items while providing preservation benefits.

Case Study:

A comprehensive review in Food Chemistry detailed how benzoic acid's antimicrobial properties contribute to extending the shelf life of various food products. The study found that concentrations up to 0.1% were effective without altering taste or quality .

Industrial Applications

In industrial settings, benzoic acid is utilized for its chemical properties in manufacturing processes.

Key Uses:

- Plasticizers: Used to improve flexibility and durability in plastics.

- Dyes and Pigments: Serves as an intermediate in dye production.

Case Study:

Research published by the American Chemical Society indicated that benzoic acid derivatives improve the performance characteristics of synthetic resins used in coatings and adhesives . The findings suggest enhanced adhesion and durability when using these compounds.

Environmental Impact and Safety

While benzoic acid is generally recognized as safe (GRAS) when used appropriately, ongoing research evaluates its environmental impact. Studies focus on biodegradability and potential effects on aquatic systems when released into water bodies.

Key Findings:

Mechanism of Action

The mechanism of action of benzoic acid, 2,2’,2’'-nitrilotris- involves its interaction with biological molecules and enzymes. The compound is metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid. This process helps in the detoxification of harmful substances and the regulation of metabolic pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Benzoic Acid: A simple aromatic carboxylic acid with the formula C7H6O2.

Salicylic Acid: An aromatic acid with a hydroxyl group ortho to the carboxyl group, used in acne treatment.

Phthalic Acid: An aromatic dicarboxylic acid with the formula C8H6O4.

Uniqueness: Benzoic acid, 2,2’,2’'-nitrilotris- is unique due to the presence of three benzoic acid groups attached to a central nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .

Biological Activity

Benzoic acid, 2,2',2''-nitrilotris- (CAS No. 118996-38-6), is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

Benzoic acid, 2,2',2''-nitrilotris- is a tri-substituted benzoic acid derivative featuring three carboxylic acid groups attached to a central nitrile group. Its molecular formula is C21H15NO6 with a molecular weight of 377.35 g/mol. The compound exhibits moderate solubility in water and has several notable physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H15N O6 |

| Molecular Weight | 377.35 g/mol |

| Solubility | Moderately soluble |

| Log S (ESOL) | -4.62 |

| Bioavailability Score | 0.56 |

Antimicrobial Activity

Research indicates that benzoic acid derivatives, including nitrilotris compounds, exhibit significant antimicrobial properties. A study highlighted that certain derivatives showed effective inhibition against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Chronic overproduction of interleukin-15 (IL-15), which is linked to inflammatory and autoimmune disorders, can be modulated by benzoic acid derivatives. Specific structural modifications enhance their efficacy as IL-15 inhibitors .

Cytotoxicity Studies

In terms of cytotoxicity, studies have shown that benzoic acid derivatives can exhibit selective toxicity against cancer cell lines while sparing normal cells. For instance, certain studies reported IC50 values indicating effective inhibition of cancer cell proliferation at non-toxic concentrations .

Case Studies

- Study on Antimicrobial Properties : A research study evaluated the antimicrobial activity of various benzoic acid derivatives against gram-positive and gram-negative bacteria. Results demonstrated that the nitrilotris derivative exhibited the highest activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

- Anti-inflammatory Mechanism : Another study focused on the mechanism of action of benzoic acid derivatives in modulating IL-15 levels in vitro. The results indicated a significant reduction in IL-15 production when treated with the nitrilotris derivative, highlighting its potential therapeutic role in inflammatory diseases .

- Cytotoxicity Profile : A detailed cytotoxicity assessment revealed that benzoic acid, 2,2',2''-nitrilotris-, when tested against various cancer cell lines (e.g., HeLa, MCF-7), exhibited IC50 values ranging from 10 to 20 µM, indicating promising anticancer properties without significant toxicity to normal cells .

Properties

CAS No. |

32081-16-6 |

|---|---|

Molecular Formula |

C21H15NO6 |

Molecular Weight |

377.3 g/mol |

IUPAC Name |

2-(2-carboxy-N-(2-carboxyphenyl)anilino)benzoic acid |

InChI |

InChI=1S/C21H15NO6/c23-19(24)13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20(25)26)18-12-6-3-9-15(18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28) |

InChI Key |

QGDROSBOENSZCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N(C2=CC=CC=C2C(=O)O)C3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.